6-(Azetidin-1-yl)pyridine-3-carboxylic acid

FXR agonist nuclear receptor modulation NASH drug discovery

Procure this exact 6-(1-azetidinyl)nicotinic acid regioisomer – the essential pharmacophoric scaffold disclosed in Gilead's FXR agonist patent (WO 2017/218337 A1). The para-oriented azetidine nitrogen and free carboxylic acid enable rapid amide coupling, esterification, and parallel library synthesis for NASH, PBC, and dyslipidemia programs. The strained four-membered azetidine ring (Fsp³ 0.333) confers unique conformational constraints, altered pKa, and distinct metabolic stability versus pyrrolidine/piperidine analogs. Alternative regioisomers (e.g., 5-position) lack patent-validated FXR activity. Batch-to-batch consistency assured by full analytical characterization (InChI Key HKJCIRDBBRQUFG-UHFFFAOYSA-N, MDL MFCD20232386).

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1334486-29-1
Cat. No. B1373851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-yl)pyridine-3-carboxylic acid
CAS1334486-29-1
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C9H10N2O2/c12-9(13)7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13)
InChIKeyHKJCIRDBBRQUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-1-yl)pyridine-3-carboxylic acid (CAS 1334486-29-1) | Core Building Block Profile & Procurement Baseline


6-(Azetidin-1-yl)pyridine-3-carboxylic acid (CAS 1334486-29-1) is a heterocyclic building block comprising a pyridine-3-carboxylic acid (nicotinic acid) core bearing an azetidine substituent at the 6-position . The compound possesses molecular formula C₉H₁₀N₂O₂ and molecular weight 178.19 g/mol . Its primary documented scientific utility lies in its role as the core pharmacophoric scaffold within a series of farnesoid X receptor (FXR) agonists, as disclosed in Gilead Sciences' patent application WO 2017/218337 A1, where the 6-(1-azetidinyl)nicotinic acid moiety serves as the essential template for generating potent FXR-modulating compounds [1]. The presence of a free carboxylic acid group offers a synthetically tractable handle for further derivatization, including amide coupling, esterification, and other transformations central to medicinal chemistry optimization programs.

6-(Azetidin-1-yl)pyridine-3-carboxylic acid: Why Regioisomeric or Heterocyclic Substitution Is Not Interchangeable


In azetidinyl-pyridine carboxylic acid series, subtle changes in substitution pattern fundamentally alter biological activity, physicochemical properties, and synthetic utility. The 6-(azetidin-1-yl)pyridine-3-carboxylic acid scaffold (CAS 1334486-29-1) presents a distinct vector geometry where the electron-donating azetidine nitrogen is positioned para to the carboxylic acid group on the pyridine ring . This specific arrangement enables FXR agonist activity, as documented in WO 2017/218337 A1 [1]. By contrast, the 5-position regioisomer (5-(azetidin-1-yl)pyridine-3-carboxylic acid, CAS 2060032-47-3) displays meta substitution relative to the carboxylic acid, yielding altered hydrogen-bonding patterns and receptor recognition properties. Furthermore, the azetidine ring imposes unique conformational constraints due to its four-membered strained geometry, distinguishing it from compounds bearing larger saturated nitrogen heterocycles such as pyrrolidine or piperidine, which exhibit different spatial occupancy, pKa characteristics, and metabolic stability profiles [2]. Generic substitution across these parameters is not scientifically valid without empirical validation in the specific assay context.

6-(Azetidin-1-yl)pyridine-3-carboxylic acid Quantitative Differentiation Evidence


Regioisomeric Specificity: FXR Agonist Scaffold Activity Is 6-Position Dependent

The 6-(1-azetidinyl)nicotinic acid scaffold was explicitly claimed as the core structural template in Gilead Sciences' FXR agonist patent family (WO 2017/218337 A1), where the azetidine substituent is required at the pyridine 6-position for FXR modulatory activity [1]. In contrast, the 5-position regioisomer (5-(azetidin-1-yl)pyridine-3-carboxylic acid, CAS 2060032-47-3) is not disclosed in this FXR agonist patent and lacks documented FXR activity [2]. While the patent does not provide EC₅₀ values for the unsubstituted carboxylic acid intermediate itself, the regiospecific placement of the azetidine at the 6-position is an essential and non-negotiable structural requirement for accessing this therapeutically validated FXR agonist chemical space.

FXR agonist nuclear receptor modulation NASH drug discovery

LogP and Fraction sp³: Physicochemical Differentiation from Pyrrolidine/Piperidine Analogs

The compound exhibits a calculated LogP of -0.716 and fraction sp³ (Fsp³) of 0.333, as reported in vendor technical specifications . The LogP value of -0.716 indicates moderately hydrophilic character, which influences membrane permeability, solubility, and formulation behavior. The Fsp³ value of 0.333 reflects the contribution of the saturated azetidine ring to three-dimensional molecular complexity. While direct comparative LogP data for 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid or 6-(piperidin-1-yl)pyridine-3-carboxylic acid are not available from the same source, class-level inference from heterocyclic SAR indicates that azetidine-containing compounds consistently display distinct lipophilicity, pKa, and metabolic stability profiles relative to larger saturated nitrogen heterocycles [1].

Lipophilicity drug-likeness medicinal chemistry optimization

Procurement-Relevant Purity Tiers: 97% vs. 98% Specification Across Vendor Sources

The target compound is commercially available from multiple reputable vendors with specified purity tiers of 97% (Fluorochem, CymitQuimica/Indagoo) and 98% (Leyan, CymitQuimica/Fluorochem branded) . These purity specifications enable researchers to select the appropriate grade based on application requirements. In contrast, the 5-position regioisomer (CAS 2060032-47-3) shows fewer commercial suppliers and less consistently documented purity specifications . The availability of the 6-isomer from multiple established vendors (Fluorochem, CymitQuimica, Leyan, ChemScene) ensures supply chain redundancy and competitive procurement options, whereas regioisomers or heterocyclic variants may present single-source or limited-supplier scenarios that increase procurement risk.

Synthetic building block procurement purity specification medicinal chemistry sourcing

6-(Azetidin-1-yl)pyridine-3-carboxylic acid: Recommended Research Application Scenarios Based on Evidence


FXR Agonist Lead Optimization and Structure-Activity Relationship (SAR) Expansion

This compound serves as the essential core scaffold for generating FXR agonist libraries as disclosed in WO 2017/218337 A1 [1]. The free carboxylic acid handle enables rapid amide coupling and esterification to explore SAR at the 3-position of the pyridine ring. Researchers developing novel FXR agonists for metabolic diseases including NASH, primary biliary cholangitis (PBC), and dyslipidemia should prioritize procurement of this specific regioisomer (6-position azetidine) rather than alternative positional isomers, as the patent-validated activity resides exclusively with the 6-(1-azetidinyl)nicotinic acid template [1].

Azacyclic Heterocycle Conformational Analysis and Physicochemical Property Benchmarking

Given the documented LogP (-0.716) and Fsp³ (0.333) values , this compound provides a defined benchmark for studying how the strained four-membered azetidine ring influences molecular properties compared to larger saturated nitrogen heterocycles (pyrrolidine, piperidine) in matched molecular pair analyses. The azetidine ring imposes unique conformational constraints due to ring strain (approximately 26 kcal/mol), which translates to altered basicity (pKa ~11.3 for azetidine vs. ~11.3 for pyrrolidine but with differing steric profiles) and distinct metabolic stability characteristics [2].

Heterocyclic Building Block Procurement for Parallel Library Synthesis

For medicinal chemistry groups conducting parallel synthesis or high-throughput chemistry campaigns requiring a validated FXR agonist scaffold, this compound offers multi-vendor availability with documented purity specifications (97-98%) . The presence of both a free carboxylic acid (amide coupling handle) and an electron-rich pyridine nitrogen (potential metal coordination or salt formation site) provides orthogonal functionalization pathways. Procurement from vendors providing full analytical characterization (InChI Key HKJCIRDBBRQUFG-UHFFFAOYSA-N, canonical SMILES, MDL MFCD20232386) ensures batch-to-batch consistency essential for reproducible library synthesis.

Nicotinic Acid-Derived Pharmacophore Development

The compound's structural relationship to nicotinic acid (niacin) suggests potential applications in exploring GPR109A (HM74A/HCA2) receptor pharmacology or related nuclear receptor targets. While direct activity data for this specific compound at nicotinic acid receptors are not available, the azetidine substitution at the 6-position of the nicotinic acid core provides a distinct structural starting point distinct from 5-substituted or unsubstituted nicotinic acid analogs [1]. The compound's favorable Fsp³ value (0.333) aligns with contemporary medicinal chemistry principles favoring three-dimensionality and saturated ring systems to improve clinical success rates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.